Distinct Zinc-Binding Group Absence vs. Abexinostat (PCI-24781)
The target compound is a constitutional isomer of abexinostat (C21H23N3O5). Abexinostat is a potent pan-HDAC inhibitor (HDAC1 Ki = 7 nM) due to its hydroxamic acid group [1]. The target compound replaces this with a non-hydroxamic acid butanoic acid core, fundamentally altering its metal-chelating capacity. This structural divergence means the target compound cannot inhibit HDACs via the canonical hydroxamate mechanism, potentially avoiding pan-HDAC toxicity while offering a distinct polypharmacology or target selectivity. This is the single most critical differentiator for procurement decisions.
| Evidence Dimension | HDAC1 Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | No data; predicted to be inactive via hydroxamate mechanism due to lack of zinc-binding group. |
| Comparator Or Baseline | Abexinostat (PCI-24781), Ki = 7 nM against HDAC1 [1] |
| Quantified Difference | N/A; mechanistic divergence, not a potency difference. |
| Conditions | Biochemical HDAC1 inhibition assay (Abexinostat). |
Why This Matters
Procurement should be driven by the need for a non-hydroxamate chemical probe for HDAC-related studies, explicitly avoiding the potent, broad-spectrum HDAC inhibition profile of abexinostat.
- [1] ChEBI. Abexinostat (CHEBI:92223). A potent pan-HDAC inhibitor whose major target is HDAC1 (Ki = 7 nM). View Source
